molecular formula C7H15NO B14043782 ((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol

((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol

Cat. No.: B14043782
M. Wt: 129.20 g/mol
InChI Key: QCKRUCWQTRALMQ-BQBZGAKWSA-N
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Description

((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with two methyl groups and a hydroxymethyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol typically involves the chiral separation of racemic mixtures or the use of enantioselective synthesis methods. One common approach is the reduction of corresponding ketones or aldehydes using chiral catalysts or reagents. For example, the reduction of (2S,4S)-1,4-dimethylpyrrolidin-2-one with a suitable reducing agent like sodium borohydride can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chiral separation techniques, such as preparative chromatography or crystallization-based methods. These methods are designed to efficiently separate the desired enantiomer from its racemic mixture, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2S,4S)-1,4-dimethylpyrrolidin-2-carboxylic acid .

Scientific Research Applications

((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1,4-Dimethylpyrrolidin-2-YL)methanol: This is a stereoisomer of ((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol with different spatial arrangement of atoms.

    (2S,4S)-1,4-Dimethylpyrrolidin-2-one: This compound is a ketone derivative of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2S,4S)-1,4-dimethylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-3-7(5-9)8(2)4-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

QCKRUCWQTRALMQ-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1C[C@H](N(C1)C)CO

Canonical SMILES

CC1CC(N(C1)C)CO

Origin of Product

United States

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